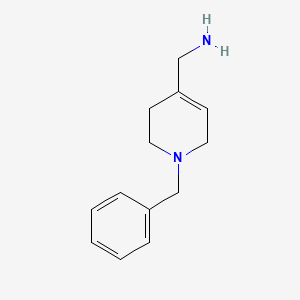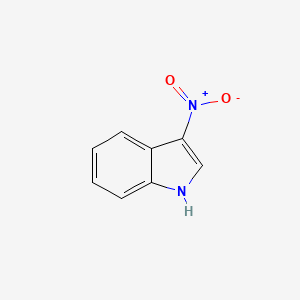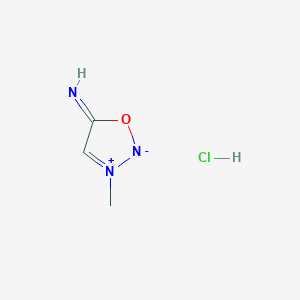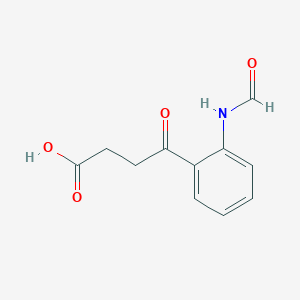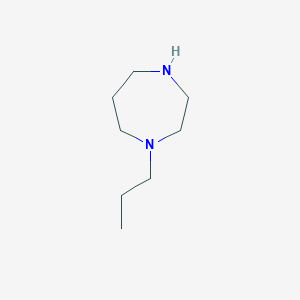![molecular formula C20H26O7 B1337600 (1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid CAS No. 20134-29-6](/img/structure/B1337600.png)
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Übersicht
Beschreibung
The compound "(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid" is a complex organic molecule, likely a derivative of a diterpenoid based on its structural nomenclature. Diterpenoids are a class of chemical compounds composed of four isoprene units and are known for their diverse range of biological activities.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through cyclization and rearrangement reactions. For instance, dehydration of a related diterpenoid compound using phosphorus oxychloride in pyridine resulted in a mixture of three hydrocarbons, indicating the potential complexity and variability in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of diterpenoids can be quite complex, with multiple chiral centers and rings. The nomenclature of the compound suggests a tetracyclic structure with various functional groups, including hydroxy, formyl, and carboxylic acid groups. These functional groups and the stereochemistry of the molecule would significantly influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The formyl group could undergo various reactions, such as nucleophilic addition or oxidation. The hydroxy groups could be involved in dehydration reactions or could form intermolecular hydrogen bonds, affecting the compound's physical properties and reactivity. The carboxylic acid groups could participate in esterification or amide formation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its molecular structure. The presence of multiple chiral centers would affect its optical activity, while the presence of hydroxy and carboxylic acid groups would influence its solubility in water and organic solvents. The compound's crystalline form could exhibit polymorphism, as seen in related compounds, which would affect its melting point, solubility, and stability .
Wissenschaftliche Forschungsanwendungen
Cyclization and Rearrangements of Diterpenoids
Research in the field of diterpenoids, which share structural similarities with the compound , has led to discoveries in the cyclization and rearrangement processes of these compounds. Studies have shown that the dehydration of specific diterpenoid alcohols with phosphorus oxychloride results in the formation of hydrocarbons with unique carbon skeletons (Ungur et al., 1988). These findings contribute to the understanding of chemical reactions that can produce novel structures from natural product precursors.
Asymmetric Synthesis of Polypropanoates
The asymmetric synthesis of long-chain and polycyclic polypropanoate fragments from simple starting materials represents a significant advancement in the field of organic chemistry. This method has been applied to create complicated bicyclic and tricyclic structures, demonstrating the versatility and potential for synthesizing complex natural product-like molecules (Marchionni & Vogel, 2001). Such synthetic strategies can be instrumental in the development of new materials and drugs.
Biosynthesis of 1-Alkenes in Higher Plants
The study of 1-alkenes biosynthesis in plants provides insight into the natural pathways that lead to the formation of structurally complex molecules from simpler biochemical precursors. This research has implications for understanding plant metabolism and could inform biotechnological approaches to produce valuable chemicals (Görgen & Boland, 1989).
New Bioactive Azaartemisinin Derivatives
The creation of new bioactive compounds, such as azaartemisinin derivatives, showcases the potential for chemical modification of natural products to enhance their biological activity. These studies not only contribute to the drug discovery process but also highlight the versatility of natural product frameworks for the development of new therapeutic agents (Al-Oqail et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds are known to act as plant hormones , which suggests that this compound might also interact with plant hormone receptors or related proteins.
Mode of Action
Given its potential role as a plant hormone , it could bind to specific receptors and trigger a cascade of biochemical reactions, leading to changes in gene expression and cellular function.
Biochemical Pathways
As a potential plant hormone , it could be involved in various physiological processes, such as stem elongation, germination, dormancy, flowering, enzyme induction, and leaf and fruit senescence.
Result of Action
As a potential plant hormone , it could influence plant growth and development, and modulate various physiological processes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2S,3S,4S,5S,8R,9R,12S)-8-formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O7/c1-10-7-19-8-20(10,27)6-3-11(19)18(9-21)5-4-12(22)17(2,16(25)26)14(18)13(19)15(23)24/h9,11-14,22,27H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIAGYDCQBIJJM-ARCJWRNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@H](CC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401339951 | |
| Record name | (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid | |
CAS RN |
20134-29-6 | |
| Record name | (1 alpha,2 beta,4a alpha,4b beta,10 beta)-4a-Formyl-2,7-dihydroxy-1-methyl-8-methylenegibbane-1,10-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401339951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
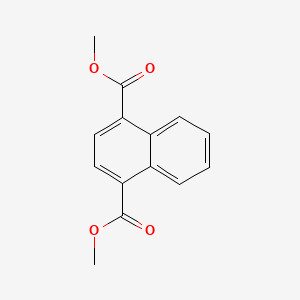
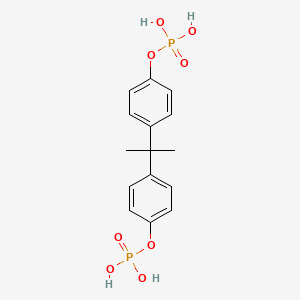
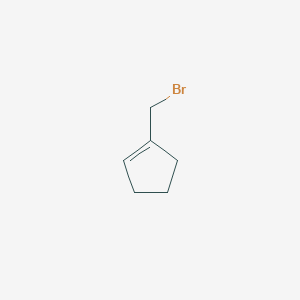
![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
